molecular formula C8H15BrO2 B13177681 3-(Bromomethyl)-3-(ethoxymethyl)oxolane

3-(Bromomethyl)-3-(ethoxymethyl)oxolane

Cat. No.: B13177681
M. Wt: 223.11 g/mol
InChI Key: UGZUETGQJNNVNB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(ethoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes Oxolanes are five-membered cyclic ethers containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(ethoxymethyl)oxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or halohydrins.

    Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Introduction of Ethoxymethyl Group: The ethoxymethyl group can be introduced through etherification reactions, using reagents like ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(ethoxymethyl)oxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield corresponding methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include azides, nitriles, and thiols.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: May be used in the synthesis of biologically active compounds or as a building block in drug discovery.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-(ethoxymethyl)oxolane depends on its specific application. In chemical reactions, the bromomethyl group can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-(ethoxymethyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-3-(methoxymethyl)oxolane: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    3-(Bromomethyl)-3-(hydroxymethyl)oxolane: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.

Uniqueness

3-(Bromomethyl)-3-(ethoxymethyl)oxolane is unique due to the presence of both bromomethyl and ethoxymethyl groups, which can influence its reactivity and potential applications. The combination of these substituents can lead to unique chemical properties and reactivity patterns, making it valuable in specific synthetic and industrial processes.

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

3-(bromomethyl)-3-(ethoxymethyl)oxolane

InChI

InChI=1S/C8H15BrO2/c1-2-10-6-8(5-9)3-4-11-7-8/h2-7H2,1H3

InChI Key

UGZUETGQJNNVNB-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCOC1)CBr

Origin of Product

United States

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